molecular formula C5H5NO4S2 B2377394 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid CAS No. 1892885-19-6

2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2377394
CAS RN: 1892885-19-6
M. Wt: 207.22
InChI Key: ZPTBDTYBHAFYBN-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound . It is a part of the thiazole carboxylic acids and derivatives .


Synthesis Analysis

The synthesis of this compound involves the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline . Another method involves the reaction of 2-methyl-thiazole-5-carboxylic acid ethyl ester with NaOH .


Molecular Structure Analysis

The molecular formula of this compound is C5H5NO4S2 . The InChI code is 1S/C5H5NO4S2/c1-12(9,10)5-6-2-3(11-5)4(7)8/h2H,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 207.23 .

Scientific Research Applications

Chemical Synthesis and Characterization

2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid and its derivatives have been extensively studied for their chemical synthesis and properties. For example, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole led to the production of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, a compound that can react with amines to build sulfonamides and act as efficient electrophilic reagents in nucleophilic substitution reactions. This process allows for the regioselective synthesis of various trisubstituted 1,3-thiazoles, with the regiochemistry depending heavily on the nature of the nucleophiles used in the reactions (Turov et al., 2014).

Catalytic Applications

The compound and its related derivatives have also been found to have catalytic applications. Nano organocatalysts with urea moiety, such as 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, were designed and synthesized for catalytic applications in the synthesis of various compounds. These catalysts have potential industrial applications due to their mild and biological-based nature (Zolfigol et al., 2015).

Material Sciences and Sensing Applications

The derivatives of this compound have been shown to be crucial in the development of fluorescent molecules. These molecules are paramount in various applications in material sciences, sensing of hazardous compounds and metals, and biomolecular sciences. The synthesis methods for these compounds and their fundamental photophysical properties have been established, highlighting the role of sulfur-containing functional groups on the electronic structures of these compounds (Murai et al., 2018).

Safety and Hazards

The safety information for 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid indicates that it should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-methylsulfonyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S2/c1-12(9,10)5-6-2-3(11-5)4(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBDTYBHAFYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1892885-19-6
Record name 2-methanesulfonyl-1,3-thiazole-5-carboxylic acid
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